molecular formula C19H24F3N3O3S B2607478 N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide CAS No. 2380190-70-3

N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide

Cat. No. B2607478
CAS RN: 2380190-70-3
M. Wt: 431.47
InChI Key: FCECGLPUCFLHMG-UHFFFAOYSA-N
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Description

N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide, also known as MTTMO, is an organic compound that has gained significant attention in the field of medicinal chemistry. MTTMO is a potent inhibitor of the enzyme protein arginine methyltransferase 5 (PRMT5), which is involved in the regulation of gene expression and cellular differentiation.

Mechanism Of Action

PRMT5 is a type II protein arginine methyltransferase that catalyzes the methylation of arginine residues in histones and other proteins. N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide binds to the substrate-binding site of PRMT5 and inhibits its enzymatic activity, leading to a decrease in global protein arginine methylation levels. This results in the downregulation of oncogenic pathways and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide has been shown to have potent antiproliferative effects on a wide range of cancer cell lines, including breast, lung, prostate, and leukemia. In addition, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis. N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of autoimmune diseases.

Advantages And Limitations For Lab Experiments

N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide is a highly specific inhibitor of PRMT5 and does not affect other protein arginine methyltransferases. This makes it a valuable tool for studying the role of PRMT5 in various biological processes. However, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental systems. In addition, the high potency of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide can make it difficult to determine the optimal concentration for use in experiments.

Future Directions

There are several areas of future research that could further elucidate the potential therapeutic applications of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide. One area of interest is the development of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide analogs with improved solubility and pharmacokinetic properties. Another area of interest is the identification of biomarkers that can predict response to N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide treatment in cancer patients. Finally, further studies are needed to determine the potential off-target effects of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide and to optimize its use in combination therapy with other anticancer agents.

Synthesis Methods

N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide can be synthesized using a multi-step process involving the reaction of morpholine with 2-chlorothiophene-3-carboxaldehyde, followed by the reaction with 4-(trifluoromethyl)aniline and finally with oxalyl chloride. The final product is obtained as a white solid with a purity of over 95%.

Scientific Research Applications

N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide has been extensively studied for its potential therapeutic applications in cancer treatment. PRMT5 is overexpressed in various types of cancer, and its inhibition by N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide has been shown to induce apoptosis and inhibit tumor growth in preclinical models. N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

N-[(4-morpholin-4-ylthian-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F3N3O3S/c20-19(21,22)14-2-1-3-15(12-14)24-17(27)16(26)23-13-18(4-10-29-11-5-18)25-6-8-28-9-7-25/h1-3,12H,4-11,13H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCECGLPUCFLHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide

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